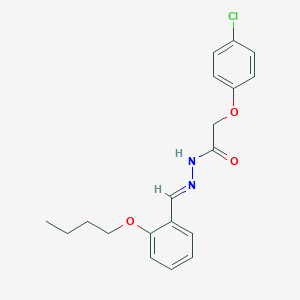![molecular formula C17H17BrClN3O2S B423023 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423023.png)
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, ethoxy, and hydrazinecarbothioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Preparation of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: This intermediate is synthesized by reacting 3-bromo-4-hydroxy-5-ethoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazone: The intermediate aldehyde is then reacted with hydrazinecarbothioamide under reflux conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine or chlorine atoms.
Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-propoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE imparts unique chemical properties, such as solubility and reactivity, distinguishing it from its analogs with different alkoxy groups.
Propiedades
Fórmula molecular |
C17H17BrClN3O2S |
|---|---|
Peso molecular |
442.8g/mol |
Nombre IUPAC |
[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H17BrClN3O2S/c1-2-23-15-8-12(9-21-22-17(20)25)7-14(18)16(15)24-10-11-3-5-13(19)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+ |
Clave InChI |
RYBPCYGIVRWBDI-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC2=CC=C(C=C2)Cl |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(benzyloxy)-3-chlorobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B422940.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422942.png)


![3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B422945.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422949.png)
![2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422950.png)
![4-((E)-{[(4-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B422952.png)
![N'-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B422953.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B422958.png)
![(5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B422959.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL BENZOATE](/img/structure/B422960.png)
![2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422961.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B422963.png)
